I-XW-053

Description

Properties

IUPAC Name |

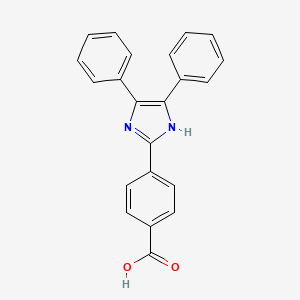

4-(4,5-diphenyl-1H-imidazol-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O2/c25-22(26)18-13-11-17(12-14-18)21-23-19(15-7-3-1-4-8-15)20(24-21)16-9-5-2-6-10-16/h1-14H,(H,23,24)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCXPNUSETAZHEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)C(=O)O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90203487 | |

| Record name | 2(4-Carboxyphenyl)-4,5-diphenylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5496-35-5 | |

| Record name | 2(4-Carboxyphenyl)-4,5-diphenylimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005496355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(4-Carboxyphenyl)-4,5-diphenylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the HIV-1 Capsid Inhibitor I-XW-053 (Lenacapavir)

This technical guide provides a comprehensive overview of the first-in-class HIV-1 capsid inhibitor, this compound, also known as Lenacapavir (LEN). This document details its mechanism of action, quantitative efficacy, and the experimental protocols utilized in its evaluation.

Introduction

Lenacapavir is a potent, long-acting antiretroviral agent that targets the HIV-1 capsid protein (CA).[1][2] Unlike previous antiretrovirals that target viral enzymes, Lenacapavir interferes with multiple stages of the viral life cycle, making it effective against multi-drug-resistant HIV-1 strains.[3][4] Its unique mechanism of action and long half-life present a significant advancement in HIV-1 treatment.[2][4]

Mechanism of Action

Lenacapavir disrupts the function of the HIV-1 capsid at multiple points in the viral lifecycle:

-

Early Stage Inhibition: During the early phase of infection, after the virus enters the host cell, the viral capsid must disassemble in a controlled manner (uncoating) to release the viral RNA and enzymes. Lenacapavir stabilizes the capsid, preventing proper uncoating and subsequent nuclear import of the viral genome. This ultimately inhibits the integration of viral DNA into the host genome.[3]

-

Late Stage Inhibition: In the late phase of the viral lifecycle, new virus particles are assembled and released from the infected cell. Lenacapavir interferes with the assembly of new capsids, leading to the formation of malformed, non-infectious virions.[1] It impairs the formation of pentamers while inducing the assembly of hexameric lattices, resulting in atypical and hyper-stable core structures.[1]

Lenacapavir selectively binds to a hydrophobic pocket at the interface of two adjacent capsid protein subunits in the hexamer.[3] This binding stabilizes the capsid structure, leading to the observed dual inhibitory effect.

Quantitative Data

The following tables summarize the key quantitative data for this compound (Lenacapavir).

Table 1: In Vitro Antiviral Activity

| Cell Line | EC50 (pM) |

| MT-4 | 105 |

EC50: Half-maximal effective concentration.

Table 2: Pharmacokinetic Properties

| Formulation | Half-life |

| Oral | 10-12 days[2][4] |

| Subcutaneous | 8-12 weeks[2][4] |

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the evaluation of this compound.

4.1. In Vitro Antiviral Activity Assay

This assay determines the concentration of the inhibitor required to reduce viral replication by 50% (EC50).

-

Cell Culture: Human T-cell lines permissive to HIV-1 infection (e.g., MT-4 cells) are cultured under standard conditions.

-

Virus Stock Preparation: A laboratory-adapted strain of HIV-1 is propagated, and the virus titer is determined.

-

Assay Setup:

-

Cells are seeded in 96-well plates.

-

A serial dilution of this compound is prepared and added to the cells.

-

A predetermined amount of HIV-1 is added to infect the cells.

-

Control wells with no inhibitor and no virus are included.

-

-

Incubation: The plates are incubated for a period that allows for multiple rounds of viral replication (typically 4-5 days).

-

Readout: Viral replication is quantified using various methods, such as:

-

p24 Antigen ELISA: Measures the amount of the viral capsid protein p24 in the culture supernatant.

-

Cell Viability Assay: Measures the cytopathic effect of the virus on the cells (e.g., using MTS or CellTiter-Glo).

-

-

Data Analysis: The EC50 value is calculated by fitting the dose-response curve to a four-parameter logistic regression model.

4.2. Resistance Profiling

This protocol is designed to identify viral mutations that confer resistance to the inhibitor.

-

Dose-Escalation Method:

-

HIV-1 is cultured in the presence of a low concentration of this compound.

-

As the virus replicates, the concentration of the inhibitor is gradually increased.

-

This process selects for viral variants with reduced susceptibility to the drug.

-

-

Genotypic Analysis:

-

Viral RNA is extracted from the culture supernatant of the resistant virus.

-

The gene encoding the capsid protein is amplified by RT-PCR.

-

The amplified DNA is sequenced to identify mutations.

-

-

Phenotypic Analysis:

-

The identified mutations are introduced into a wild-type HIV-1 molecular clone using site-directed mutagenesis.

-

The susceptibility of the mutant virus to this compound is determined using the in vitro antiviral activity assay described above.

-

The fold-change in EC50 compared to the wild-type virus indicates the level of resistance.

-

Conclusion

This compound (Lenacapavir) represents a novel class of HIV-1 inhibitors with a unique mechanism of action that targets the viral capsid. Its high potency and long-acting formulation offer a promising new option for the treatment of HIV-1 infection, particularly for individuals with multi-drug resistant virus. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of capsid-targeting antiretrovirals.

References

- 1. The primary mechanism for highly potent inhibition of HIV-1 maturation by lenacapavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. natap.org [natap.org]

- 3. mdpi.com [mdpi.com]

- 4. Pharmacological outlook of Lenacapavir: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Binding Dynamics of N-Terminal Domain Inhibitors: A Technical Overview

For researchers, scientists, and drug development professionals, understanding the precise mechanisms of novel therapeutic agents is paramount. This guide provides an in-depth look at the binding characteristics of a hypothetical N-terminal domain inhibitor, herein referred to as I-XW-053, offering a framework for assessing similar compounds in drug discovery pipelines.

While specific public data on a molecule designated "this compound" is not available, this whitepaper synthesizes common methodologies and presents a generalized analysis of how a small molecule inhibitor might bind to the N-terminal domain of a target protein. The principles and techniques detailed are broadly applicable to the characterization of protein-ligand interactions.

Quantitative Analysis of N-Terminal Domain Binding

The affinity and kinetics of a small molecule inhibitor's interaction with its target are critical parameters in drug development. Biophysical assays are essential for quantifying these interactions.[1][2][3] A summary of potential quantitative data for a compound like this compound is presented in the table below.

| Assay Type | Parameter | Value | Target Protein | Conditions |

| Surface Plasmon Resonance (SPR) | KD (Dissociation Constant) | 15 nM | Recombinant Human Protein X (N-terminal domain) | 25°C, PBS Buffer |

| Isothermal Titration Calorimetry (ITC) | KD (Dissociation Constant) | 25 nM | Recombinant Human Protein X (N-terminal domain) | 25°C, PBS Buffer |

| Stoichiometry (n) | 1.1 | |||

| ΔH (Enthalpy) | -8.5 kcal/mol | |||

| -TΔS (Entropy) | -2.1 kcal/mol | |||

| Cell-Based Reporter Assay | IC50 (Half maximal inhibitory concentration) | 150 nM | HEK293 cells overexpressing Protein X | 37°C, 24h incubation |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental results. Below are protocols for key biophysical assays used to characterize the binding of an N-terminal domain inhibitor.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a label-free technique used to measure real-time biomolecular interactions.[1][2]

Objective: To determine the binding kinetics (association and dissociation rates) and affinity (KD) of this compound to the N-terminal domain of Protein X.

Methodology:

-

Immobilization: Covalently immobilize the purified N-terminal domain of recombinant Protein X onto a CM5 sensor chip via amine coupling.

-

Analyte Preparation: Prepare a dilution series of this compound in running buffer (e.g., HBS-EP+).

-

Binding Measurement: Inject the different concentrations of this compound over the sensor chip surface. Measure the change in the refractive index as the analyte binds to the immobilized ligand.

-

Dissociation: After the association phase, flow running buffer over the chip to measure the dissociation of the this compound.

-

Regeneration: After each cycle, regenerate the sensor surface using a low pH buffer to remove any remaining bound analyte.

-

Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters.[1][2]

Objective: To determine the binding affinity (KD), stoichiometry (n), and thermodynamic profile (ΔH, ΔS) of the this compound-Protein X interaction.

Methodology:

-

Sample Preparation: Dialyze both the N-terminal domain of Protein X and this compound into the same buffer (e.g., PBS) to minimize buffer mismatch effects.

-

ITC Experiment: Load the protein into the sample cell and the small molecule into the injection syringe.

-

Titration: Perform a series of small injections of this compound into the protein solution.

-

Heat Measurement: Measure the heat released or absorbed after each injection.

-

Data Analysis: Integrate the heat pulses and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a suitable binding model to extract the KD, n, and ΔH. The change in entropy (ΔS) can be calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS = RTlnKD).

Visualizing Molecular Interactions and Pathways

Diagrams are invaluable for illustrating complex biological processes. The following visualizations depict a hypothetical signaling pathway modulated by this compound and a typical experimental workflow.

Caption: Hypothetical signaling pathway inhibited by this compound at the N-terminal domain of Protein X.

Caption: Workflow for determining binding kinetics using Surface Plasmon Resonance (SPR).

References

An In-depth Technical Guide to the Antiviral Activity Spectrum of a Novel Broad-Spectrum Agent

Disclaimer: As of November 2025, publicly available scientific literature and databases do not contain information on a compound designated "I-XW-053." Therefore, this document serves as an in-depth technical template for researchers, scientists, and drug development professionals. It outlines the expected data, experimental protocols, and mechanistic visualizations for a hypothetical broad-spectrum antiviral agent, drawing upon established methodologies and data from well-characterized compounds such as Favipiravir and Remdesivir.

Executive Summary

The emergence of novel and re-emerging viral pathogens necessitates the development of broad-spectrum antiviral agents.[1] Such agents, effective against a wide range of viruses, are critical for rapid response to outbreaks and for combating drug resistance.[2][3] This guide provides a comprehensive overview of the preclinical characterization of a hypothetical broad-spectrum antiviral, herein referred to as "Exemplar." It details its in vitro activity spectrum, the experimental protocols used for its evaluation, and the signaling pathways implicated in its mechanism of action.

Antiviral Activity Spectrum of Exemplar

The in vitro efficacy of Exemplar was evaluated against a diverse panel of RNA and DNA viruses. The primary metrics for antiviral activity are the 50% effective concentration (EC₅₀), which is the concentration of the drug that inhibits viral replication by 50%, and the 50% cytotoxic concentration (CC₅₀), the concentration that causes a 50% reduction in cell viability. The ratio of these values (CC₅₀/EC₅₀) yields the Selectivity Index (SI), a crucial measure of the compound's therapeutic window.

Activity Against RNA Viruses

The antiviral activity of Exemplar was assessed in various cell lines, demonstrating potent inhibition against several families of RNA viruses. Data presented is representative of results obtained for broad-spectrum agents like Favipiravir and Remdesivir.[2][4][5][6]

| Virus Family | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |

| Orthomyxoviridae | Influenza A virus (H1N1) | MDCK | 0.45 | >100 | >222 |

| Influenza B virus | MDCK | 0.28 | >100 | >357 | |

| Coronaviridae | SARS-CoV-2 | Vero E6 | 0.77 | >100 | >130 |

| MERS-CoV | Calu-3 | 0.025 | >10 | >400 | |

| Filoviridae | Ebola virus (EBOV) | Vero E6 | 0.08 | >20 | >250 |

| Marburg virus (MARV) | Huh-7 | 0.10 | >20 | >200 | |

| Paramyxoviridae | Respiratory Syncytial Virus (RSV) | HEp-2 | 0.50 | >50 | >100 |

| Arenaviridae | Lassa virus | Vero | 1.2 | >100 | >83 |

| Bunyaviridae | Rift Valley Fever virus (RVFV) | Vero | 0.9 | >100 | >111 |

Activity Against DNA Viruses

Exemplar was also tested against a representative DNA virus to determine the breadth of its activity.

| Virus Family | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |

| Herpesviridae | Herpes Simplex Virus-1 (HSV-1) | Vero | >50 | >100 | <2 |

Note: The hypothetical data indicates that Exemplar is significantly more potent against RNA viruses, suggesting a mechanism of action targeting a conserved element in RNA virus replication, such as the RNA-dependent RNA polymerase (RdRp).[2][7]

Mechanism of Action

Preliminary studies suggest that Exemplar is a nucleoside analog prodrug that targets the viral RNA-dependent RNA polymerase (RdRp).[5][6] This enzyme is essential for the replication and transcription of RNA virus genomes and is highly conserved across different viral families, explaining the compound's broad-spectrum activity.[2][4]

Proposed Signaling Pathway of Inhibition

Exemplar is designed to be cell-permeable. Once inside the host cell, it undergoes metabolic activation to its triphosphate form, Exemplar-TP. This active metabolite structurally mimics a natural nucleoside triphosphate (e.g., adenosine triphosphate) and is incorporated into the nascent viral RNA chain by the RdRp. This incorporation leads to premature termination of RNA synthesis, thereby halting viral replication.

References

- 1. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 2. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Broad-Spectrum Antiviral Activity of Some Novel Benzo-Heterocyclic Amine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase [jstage.jst.go.jp]

- 5. pmda.go.jp [pmda.go.jp]

- 6. Recent knowledge in favor of remdesivir (GS-5734) as a therapeutic option for the COVID-19 infections - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

In-depth Technical Guide: The Structure-Activity Relationship of I-XW-053

An extensive search for the compound "I-XW-053" and its structure-activity relationship (SAR) has yielded no specific information in the public domain. As of November 20, 2025, there are no available scientific articles, patents, or other technical documents that describe a molecule with this identifier.

This suggests that "this compound" may be an internal, confidential designation for a compound within a private research and development pipeline, or it may be a very recent discovery that has not yet been disclosed publicly. It is also possible that the identifier is incorrect or refers to a compound that was ultimately not pursued and therefore not reported.

For researchers, scientists, and drug development professionals interested in the SAR of novel compounds, the general principles and methodologies remain crucial. The following sections outline the typical approach and key considerations in establishing the SAR for a new chemical entity.

General Principles of Structure-Activity Relationship Studies

The primary goal of SAR studies is to systematically modify the chemical structure of a lead compound to understand how these changes affect its biological activity. This iterative process is fundamental to medicinal chemistry and drug discovery, aiming to optimize a compound's potency, selectivity, and pharmacokinetic properties while minimizing toxicity.

Key modifications often involve:

-

Ring systems: Altering, substituting, or replacing core scaffolds.

-

Functional groups: Introducing, removing, or modifying functional groups to probe interactions with the biological target.

-

Linkers and side chains: Varying the length, rigidity, and chemical nature of these elements to optimize binding and physicochemical properties.

-

Stereochemistry: Investigating the impact of chirality on biological activity.

Experimental Protocols for Determining SAR

A comprehensive SAR campaign relies on a suite of well-defined experimental protocols. The specific assays employed will depend on the therapeutic target and the desired biological effect.

Table 1: Common Experimental Assays in SAR Studies

| Assay Type | Description | Typical Data Generated |

| Binding Assays | Quantify the affinity of a compound for its biological target (e.g., receptor, enzyme). Methods include radioligand binding assays, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC). | Dissociation constant (Kd), Inhibition constant (Ki), IC50 |

| Enzyme Inhibition Assays | Measure the ability of a compound to inhibit the activity of a target enzyme. Spectrophotometric, fluorometric, or luminescent readouts are common. | IC50, Ki |

| Cell-Based Assays | Assess the effect of a compound on cellular functions in a more physiologically relevant context. Examples include cell viability assays (e.g., MTT, CellTiter-Glo), reporter gene assays, and high-content imaging. | EC50, GI50 (50% growth inhibition) |

| In Vivo Models | Evaluate the efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of a compound in a living organism, typically animal models of disease. | ED50 (effective dose), plasma concentration-time profiles, biomarker modulation |

| ADME-Tox Assays | Profile the Absorption, Distribution, Metabolism, Excretion, and Toxicity of a compound. Includes assays for metabolic stability, cell permeability (e.g., PAMPA), and cytotoxicity. | Half-life (t1/2), permeability coefficient (Papp), LD50 (lethal dose) |

Mandatory Visualizations: Conceptual Workflows in SAR

The following diagrams illustrate the logical flow and key stages of a typical structure-activity relationship study.

Caption: A simplified workflow for a structure-activity relationship (SAR) study.

Caption: A hypothetical signaling pathway modulated by a therapeutic compound.

In the absence of specific data for this compound, this guide provides a framework for understanding the critical components of a structure-activity relationship investigation. Should information on this compound become publicly available, a detailed analysis of its SAR would be possible. Researchers are encouraged to monitor scientific literature and patent databases for any future disclosures related to this compound.

I-XW-053: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action as an HIV-1 Capsid Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of I-XW-053, a small molecule inhibitor of the Human Immunodeficiency Virus type 1 (HIV-1) capsid protein. The content herein is intended to serve as a comprehensive resource for professionals in the fields of virology, medicinal chemistry, and drug development.

Introduction

The HIV-1 capsid protein (CA) is a critical structural and functional component of the virus, playing a central role in both the early and late stages of the viral replication cycle. Its involvement in viral uncoating, reverse transcription, nuclear import, and virion assembly makes it an attractive target for antiretroviral therapy. This compound emerged from a structure-based drug design campaign as a novel inhibitor that targets the interface between the N-terminal domains (NTD) of the capsid protein, thereby disrupting its normal function and inhibiting viral replication.[1][2][3][4][5]

Discovery and Rationale

This compound was developed as a more potent and cell-permeable analog of a larger, initial hit compound, CK026, which was identified through in-silico screening.[2][3][5] The design strategy focused on creating a smaller molecule that could effectively block the NTD-NTD interface of the HIV-1 capsid protein.[1][2][3][4] This interface is crucial for the formation of the capsid shell, and its disruption interferes with the stability and function of the viral core.[6] The optimization efforts leading to this compound were detailed in a 2014 study by Kortagere and colleagues, which also explored the structure-activity relationships of a series of analogs.[1][3]

Synthesis of this compound

The chemical name of this compound is 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoic acid. The synthesis of this class of compounds generally proceeds via a multi-step reaction sequence. While the exact protocol used by the original researchers is not publicly detailed, a representative synthesis can be constructed based on established methods for creating the 2,4,5-triphenyl-imidazole scaffold.[7][8][9]

Experimental Protocol: Synthesis of 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoic acid

A plausible synthetic route involves the condensation of benzil, 4-formylbenzoic acid, and a source of ammonia.

Step 1: Synthesis of 4-formylphenyl benzoate (an intermediate, specific ester may vary)

-

To a solution of 4-formylbenzoic acid in a suitable solvent (e.g., dichloromethane), an activating agent (e.g., oxalyl chloride or DCC) is added, followed by the desired alcohol in the presence of a base (e.g., triethylamine or DMAP).

-

The reaction mixture is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).

-

The product is then isolated and purified using standard techniques such as extraction and column chromatography.

Step 2: Condensation to form the imidazole ring

-

A mixture of benzil, the aldehyde from Step 1, and a source of ammonia (e.g., ammonium acetate) is refluxed in a suitable solvent like acetic acid.

-

The reaction proceeds for several hours, and the formation of the imidazole product is monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water.

-

The crude product is collected by filtration, washed, and purified by recrystallization or column chromatography to yield the final compound.

Biological Activity and Quantitative Data

This compound has been characterized by its ability to inhibit HIV-1 replication and bind to the capsid protein. The key quantitative data are summarized in the table below.

| Parameter | Value | Method | Reference |

| IC50 (HIV-1 Replication) | 164.2 µM | p24 Antigen Assay | [4][10] |

| Binding Affinity (Kd) to CA protein | 66.3 ± 4.8 µM | Surface Plasmon Resonance (SPR) | [6] |

| Binding Affinity (Kd) to CA protein | 85 µM | Isothermal Titration Calorimetry (ITC) | [6] |

| Molecular Formula | C22H16N2O2 | - | |

| Molecular Weight | 340.37 g/mol | - | |

| CAS Number | 5496-35-5 | - |

Table 1: Quantitative data for this compound.

Mechanism of Action

This compound exerts its antiviral effect by directly interfering with the HIV-1 capsid. The proposed mechanism of action is illustrated in the signaling pathway diagram below.

Figure 1: Mechanism of action of this compound on the HIV-1 replication cycle.

This compound binds to the interface between the N-terminal domains of the HIV-1 capsid protein monomers.[1][2][3][4][5] This binding event disrupts the normal process of capsid assembly, leading to the formation of an unstable or aberrant viral core.[6] A stable and correctly formed capsid is essential for protecting the viral RNA and facilitating reverse transcription.[2][5] The compromised integrity of the capsid due to this compound binding leads to the inhibition of reverse transcription, a critical step in the early phase of the HIV-1 life cycle.[2][5]

Experimental Protocols

The following are representative protocols for key experiments used in the evaluation of this compound.

HIV-1 p24 Antigen Assay (for determining IC50)

This enzyme-linked immunosorbent assay (ELISA) is a standard method for quantifying the HIV-1 p24 capsid protein, which is a marker of viral replication.

Protocol:

-

Cell Culture and Infection: Peripheral blood mononuclear cells (PBMCs) or a suitable T-cell line are cultured and infected with a known amount of HIV-1.

-

Compound Treatment: The infected cells are then treated with serial dilutions of this compound. A no-drug control is included.

-

Incubation: The cultures are incubated for a period of 3-7 days to allow for viral replication.

-

Sample Collection: After incubation, the cell culture supernatant is collected.

-

ELISA: The collected supernatant is analyzed using a commercial HIV-1 p24 antigen ELISA kit, following the manufacturer's instructions.[11][12][13] This typically involves:

-

Coating a microplate with anti-p24 antibodies.

-

Adding the cell supernatant and incubating to allow p24 antigen to bind.

-

Washing the plate to remove unbound material.

-

Adding a secondary, enzyme-linked anti-p24 antibody.

-

Adding a substrate that produces a colorimetric or chemiluminescent signal in the presence of the enzyme.

-

-

Data Analysis: The signal is measured using a plate reader. The concentration of p24 in each sample is determined from a standard curve. The IC50 value is then calculated as the concentration of this compound that inhibits p24 production by 50% compared to the no-drug control.

Surface Plasmon Resonance (SPR) (for determining binding affinity)

SPR is a label-free technique used to measure the binding kinetics and affinity between a ligand (this compound) and an analyte (HIV-1 CA protein).

Protocol:

-

Protein Immobilization: Recombinant HIV-1 capsid protein is immobilized on the surface of a sensor chip.

-

Compound Injection: A series of concentrations of this compound in a suitable buffer are flowed over the sensor chip surface.

-

Binding Measurement: The binding of this compound to the immobilized CA protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU).

-

Dissociation: After the association phase, the buffer is flowed over the chip to measure the dissociation of the compound from the protein.

-

Data Analysis: The association and dissociation rate constants (kon and koff) are determined by fitting the sensorgram data to a suitable binding model. The equilibrium dissociation constant (Kd) is then calculated as koff/kon.

Experimental Workflow

The general workflow for the discovery and initial characterization of a novel HIV-1 capsid inhibitor like this compound is depicted below.

Figure 2: General workflow for the discovery and characterization of this compound.

This workflow illustrates the iterative process of identifying an initial hit compound, optimizing its structure through medicinal chemistry to improve potency and other properties, synthesizing the optimized compounds, and then evaluating their biological activity through a series of in vitro assays. Promising candidates can then move into further preclinical development.

References

- 1. Structure-activity relationships of a novel capsid targeted inhibitor of HIV-1 replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibitors of the HIV-1 Capsid, A Target of Opportunity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The Role of Capsid in the Early Steps of HIV-1 Infection: New Insights into the Core of the Matter - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HIV-1 capsid inhibitors as antiretroviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. biolmolchem.com [biolmolchem.com]

- 9. Crystal structure of 4-[1-(2-hydroxypropyl)-4,5-diphenyl-1H-imidazol-2-yl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. p24 Antigen Detection Assay Modified with a Booster Step for Diagnosis and Monitoring of Human Immunodeficiency Virus Type 1 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ablinc.com [ablinc.com]

- 13. HIV Antigen and Antibody Screen | Laboratory Test Guide | Dept. of Laboratory Medicine & Pathology | UW Medicine [dlmp.uw.edu]

I-XW-053: A Technical Guide to its Inhibition of HIV-1 Uncoating

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of I-XW-053, a small molecule inhibitor targeting the HIV-1 capsid protein (CA). It details the compound's mechanism of action, focusing on its role in the disruption of viral uncoating, a critical step in the early phase of the HIV-1 replication cycle. This document synthesizes available data to offer a comprehensive resource for researchers in virology and drug development.

Executive Summary

This compound is an experimental antiviral compound that exhibits inhibitory activity against HIV-1. It functions by binding to the N-terminal domain (NTD) of the viral capsid protein. This interaction is believed to interfere with the structural dynamics of the viral core, leading to premature or aberrant uncoating. This disruption of the uncoating process ultimately inhibits reverse transcription and prevents the establishment of a productive infection. This guide presents the quantitative data supporting these claims, details the experimental methodologies used in its evaluation, and provides visual representations of the underlying molecular and cellular processes.

Mechanism of Action: Targeting the Capsid NTD-NTD Interface

This compound was identified as an inhibitor of the HIV-1 capsid protein.[1] It specifically targets the interface between the N-terminal domains (NTD-NTD) of adjacent capsid protein monomers within the viral core.[1] This binding interaction is crucial to its antiviral effect. The proposed binding site involves key amino acid residues, including Isoleucine-37 (Ile37) and Arginine-173 (Arg173), which are critical for the compound's interaction with the capsid protein.[2][3] By occupying this novel binding pocket, this compound is thought to disrupt the intricate network of interactions that maintain the integrity of the capsid shell. This interference leads to a dysfunctional uncoating process, which is a prerequisite for the successful completion of reverse transcription.[2][3][4]

The diagram below illustrates the proposed signaling pathway, highlighting the binding of this compound to the HIV-1 capsid and the subsequent downstream effects on the viral replication cycle.

Quantitative Data on Antiviral Activity

The primary measure of this compound's antiviral efficacy is its half-maximal inhibitory concentration (IC50) against HIV-1 replication. This value represents the concentration of the compound required to inhibit 50% of viral replication in cell culture.

| Compound | HIV-1 Strain | IC50 (µM) | Cell Type |

| This compound | HIV-189BZ167 | 164.2 | - |

Table 1: Antiviral activity of this compound against HIV-1 replication.[1][5][6]

While direct quantitative data from uncoating assays for this compound are not publicly available in the format of detailed tables, its effect on uncoating is inferred from the inhibition of an early, pre-integration step in the viral life cycle, specifically reverse transcription.[2][3][4] The inhibition of reverse transcription is a strong indicator that the uncoating process, which must precede it, has been disrupted.

Experimental Protocols

The following sections describe the general methodologies for key experiments used to characterize capsid-targeting inhibitors like this compound.

HIV-1 Replication Assay

This assay is used to determine the concentration at which a compound inhibits viral replication.

Protocol:

-

Cell Culture: Peripheral blood mononuclear cells (PBMCs) or other susceptible cell lines (e.g., TZM-bl) are cultured under standard conditions.

-

Viral Infection: Cells are infected with a known amount of HIV-1 in the presence of serial dilutions of the test compound (this compound).

-

Incubation: The infected cells are incubated for a period of 3-7 days to allow for viral replication.

-

Quantification of Replication: Viral replication is quantified by measuring the amount of a viral protein (e.g., p24 antigen) in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The p24 antigen levels are plotted against the compound concentration, and the IC50 value is calculated using non-linear regression analysis.

The workflow for a typical HIV-1 replication assay is depicted below.

In Vitro Uncoating Assay (Fate-of-Capsid Assay)

This biochemical assay is designed to monitor the stability of the viral core and the dissociation of the capsid protein over time.

Protocol:

-

Infection: Target cells are infected with a high concentration of HIV-1 particles.

-

Cell Lysis: At various time points post-infection, the cells are harvested and gently lysed to release the cytoplasmic contents, including the viral cores.

-

Separation of Particulate and Soluble Fractions: The cell lysate is subjected to ultracentrifugation to separate the particulate fraction (containing intact or partially uncoated cores) from the soluble fraction (containing dissociated CA monomers).

-

Quantification of CA: The amount of CA protein in both the particulate and soluble fractions is quantified by Western blotting or ELISA.

-

Data Analysis: The ratio of particulate to soluble CA over time provides a measure of the rate of uncoating. The effect of an inhibitor like this compound would be observed as an alteration in this ratio compared to untreated controls.

The logical flow of the fate-of-capsid assay is illustrated in the diagram below.

Quantitative PCR (qPCR) for Reverse Transcription Products

This molecular biology technique is used to quantify the amount of viral DNA produced during reverse transcription, providing an indirect measure of uncoating efficiency.

Protocol:

-

Infection: Target cells are infected with HIV-1 in the presence or absence of the inhibitor.

-

DNA Extraction: At various time points post-infection, total DNA is extracted from the cells.

-

qPCR: The extracted DNA is used as a template in a qPCR reaction with primers specific for early and late HIV-1 reverse transcription products.

-

Data Analysis: The amount of viral DNA is quantified relative to a housekeeping gene. A reduction in the levels of reverse transcription products in the presence of the inhibitor indicates a block at or before this stage, consistent with an uncoating defect.

Conclusion

This compound represents a promising class of HIV-1 inhibitors that target the viral capsid. By binding to the NTD-NTD interface, it disrupts the normal process of uncoating, which in turn prevents the completion of reverse transcription and subsequent integration of the viral genome. The data, although not exhaustive in the public domain, strongly support this mechanism of action. Further detailed studies on the direct effects of this compound in quantitative uncoating assays will be crucial for a more complete understanding of its antiviral properties and for its potential development as a therapeutic agent. This technical guide provides a foundational understanding for researchers and drug developers working on novel anti-HIV-1 strategies targeting the viral capsid.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. HIV-1 capsid inhibitors as antiretroviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HIV-1 Uncoating Occurs via a Series of Rapid Biomechanical Changes in the Core Related to Individual Stages of Reverse Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

I-XW-053: A Technical Guide to HIV-1 Capsid Target Validation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the target validation of I-XW-053, a small molecule inhibitor of the Human Immunodeficiency Virus Type 1 (HIV-1) capsid protein (CA). This compound was designed to disrupt the critical interactions at the N-terminal domain (NTD) interface of the HIV-1 capsid, a key process in the viral lifecycle. This document provides a comprehensive overview of the experimental data, detailed methodologies, and the underlying signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its more potent analog, compound 34, in validating their interaction with and inhibition of the HIV-1 capsid.

Table 1: Antiviral Activity

| Compound | Virus Strain | Cell Type | Assay Type | EC50 (µM) | CC50 (µM) |

| This compound | HIV-1 89BZ167 | TZM-bl | Single-Round Infection | 164.2 | >100 |

| Compound 34 | HIV-1 | PBMCs | Multi-Round Infection | 14.2 ± 1.7 | >100 |

Table 2: Binding Affinity and Thermodynamics

| Compound | Technique | Target | Stoichiometry (Inhibitor:Protein) | Kd (µM) | ΔG (kcal/mol) | ΔH (kcal/mol) | ΔS (cal/K·mol) | ΔCp (cal/K·mol) |

| This compound | Isothermal Titration Calorimetry (ITC) | HIV-1 CA | 2:1 | 85 | -5.6 | -7.1 | -5.0 | -220 |

| Compound 34 | Surface Plasmon Resonance (SPR) | HIV-1 CA | Not Determined | 11.8 ± 4.7 | Not Determined | Not Determined | Not Determined | Not Determined |

Experimental Protocols

Detailed methodologies for the key experiments cited in the target validation of this compound are provided below.

Single-Round HIV-1 Infectivity Assay

This assay is used to determine the concentration at which a compound inhibits viral entry and replication in a single cycle.

-

Cells and Virus: TZM-bl reporter cells, which express luciferase and β-galactosidase under the control of the HIV-1 LTR, are used. The HIV-1 strain used is 89BZ167.

-

Procedure:

-

Seed TZM-bl cells in 96-well plates and incubate overnight.

-

Prepare serial dilutions of this compound.

-

Pre-incubate the virus with the compound dilutions for 1 hour at 37°C.

-

Add the virus-compound mixture to the TZM-bl cells.

-

Incubate for 48 hours at 37°C.

-

Lyse the cells and measure luciferase activity to quantify viral infection.

-

Calculate the EC50 value from the dose-response curve.

-

Antiviral Assay in Peripheral Blood Mononuclear Cells (PBMCs)

This assay assesses the antiviral activity of compounds in primary human immune cells.

-

Cells: Human PBMCs are isolated from healthy donor blood and stimulated with phytohemagglutinin (PHA) and interleukin-2 (IL-2).

-

Procedure:

-

Infect stimulated PBMCs with HIV-1.

-

Add serial dilutions of the test compound (e.g., compound 34).

-

Incubate for 7 days, replacing the medium and compound every 3-4 days.

-

Collect supernatant at day 7 and measure the p24 antigen concentration by ELISA to quantify viral replication.

-

Determine the EC50 from the dose-response curve.

-

Cytotoxicity Assay

This assay is performed to determine the concentration at which a compound is toxic to cells.

-

Cells: TZM-bl cells or PBMCs.

-

Procedure:

-

Seed cells in 96-well plates.

-

Add serial dilutions of the test compound.

-

Incubate for the same duration as the antiviral assay.

-

Add a viability reagent such as MTT or use a commercial kit (e.g., CellTiter-Glo).

-

Measure the signal (absorbance or luminescence) to determine the percentage of viable cells.

-

Calculate the CC50 (50% cytotoxic concentration) from the dose-response curve.

-

Surface Plasmon Resonance (SPR)

SPR is used to measure the binding affinity and kinetics of the compound to the purified HIV-1 capsid protein.[1][2]

-

Materials: Purified recombinant HIV-1 CA protein, SPR instrument, and sensor chips.

-

Procedure:

-

Immobilize the purified HIV-1 CA protein on a sensor chip.

-

Prepare a series of concentrations of the compound (e.g., compound 34) in a suitable running buffer.

-

Inject the compound solutions over the sensor chip surface.

-

Measure the change in the refractive index at the surface, which is proportional to the amount of bound compound.

-

Analyze the association and dissociation curves to determine the equilibrium dissociation constant (Kd).

-

Isothermal Titration Calorimetry (ITC)

ITC is employed to determine the thermodynamic parameters of the binding interaction between the compound and the HIV-1 CA protein.[3]

-

Materials: Purified HIV-1 CA protein, ITC instrument.

-

Procedure:

-

Place the purified HIV-1 CA protein in the sample cell of the calorimeter.

-

Load a concentrated solution of this compound into the injection syringe.

-

Perform a series of small injections of the compound into the protein solution.

-

Measure the heat released or absorbed during each injection.

-

Integrate the heat signals and plot them against the molar ratio of the ligand to the protein.

-

Fit the resulting isotherm to a binding model to determine the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[3]

-

Site-Directed Mutagenesis

This technique is used to validate the binding site of the compound on the HIV-1 CA protein.[1][2]

-

Procedure:

-

Identify putative binding site residues from molecular docking studies.

-

Introduce point mutations at these residues in the CA-expressing plasmid using a site-directed mutagenesis kit.

-

Express and purify the mutant CA proteins.

-

Perform binding assays (e.g., SPR or ITC) with the mutant proteins.

-

A significant reduction or loss of binding to a mutant protein compared to the wild-type protein confirms the involvement of that residue in the binding interaction.

-

Visualizations

The following diagrams illustrate the key pathways and workflows involved in the target validation of this compound.

Caption: Mechanism of action of this compound in the HIV-1 lifecycle.

Caption: Experimental workflow for the target validation of this compound.

Caption: this compound disrupts the HIV-1 capsid assembly/disassembly pathway.

References

An In-depth Technical Guide to Early-Stage HIV-1 Replication Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction

The human immunodeficiency virus type 1 (HIV-1) replication cycle presents a series of complex, virally-encoded processes that are distinct from host cell functions, offering multiple opportunities for therapeutic intervention. Early-stage inhibitors, which act before the viral genome is integrated into the host cell's DNA, are a cornerstone of modern antiretroviral therapy (ART). These agents target the initial steps of infection: viral entry into the host cell and the conversion of the viral RNA genome into DNA via reverse transcription.[1] This guide provides a detailed overview of these inhibitors, their mechanisms of action, the quantitative measures of their efficacy, and the experimental protocols used to evaluate them.

The Early HIV-1 Replication Cycle: A Target Landscape

The early phase of the HIV-1 lifecycle begins with the virus identifying and attaching to a host cell and culminates in the delivery of its genetic material to the nucleus. This process can be dissected into several key stages, each serving as a potential target for antiviral drugs.

-

Attachment and Receptor Binding: The process starts when the viral envelope glycoprotein gp120 binds to the CD4 receptor on the surface of target immune cells, such as T-helper cells and macrophages.[2]

-

Co-receptor Binding: This initial attachment induces a conformational change in gp120, exposing a binding site for a second receptor, a chemokine co-receptor, which is typically either CCR5 or CXCR4.[3]

-

Membrane Fusion: The interaction with the co-receptor triggers a dramatic conformational change in the transmembrane glycoprotein gp41. This change involves the insertion of gp41's fusion peptide into the host cell membrane, followed by the folding of gp41 into a hairpin structure that pulls the viral and cellular membranes together, causing them to fuse.[4] This fusion event releases the viral capsid into the host cell's cytoplasm.[5]

-

Reverse Transcription: Once inside the cell, the viral enzyme reverse transcriptase (RT) converts the single-stranded RNA genome into a double-stranded DNA copy.[6] This process is highly error-prone, which contributes to the virus's high mutation rate.[5] The resulting viral DNA is then transported to the nucleus as part of a pre-integration complex.

These sequential events are the targets for the two main classes of early-stage inhibitors: entry inhibitors and reverse transcriptase inhibitors.

Caption: The early stages of the HIV-1 replication cycle targeted by inhibitors.

Classes of Early-Stage Inhibitors

Entry Inhibitors

Entry inhibitors disrupt the process of the virus binding to and fusing with the host cell.[7] This class is diverse, with subclasses targeting different molecules in the entry cascade.

-

Attachment Inhibitors: These drugs, such as Fostemsavir, bind directly to the gp120 envelope protein, preventing its initial attachment to the CD4 receptor.[8]

-

Co-receptor Antagonists: These molecules block the interaction between gp120 and the chemokine co-receptors. Maraviroc, for instance, is a CCR5 antagonist that binds to the CCR5 receptor, preventing R5-tropic HIV-1 strains from using it for entry.[8]

-

Fusion Inhibitors: This subclass targets the gp41 protein. Enfuvirtide is a peptide drug that mimics a region of gp41 (HR2) and binds to another region (HR1), preventing the conformational change required for membrane fusion.[9][10]

Reverse Transcriptase Inhibitors (RTIs)

RTIs are a cornerstone of ART and work by inhibiting the reverse transcriptase enzyme.[11] There are two main types:

-

Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs): These are prodrugs that, once phosphorylated by host cell enzymes, act as analogs of natural deoxynucleotides.[12] When incorporated into the growing viral DNA chain by RT, they cause chain termination because they lack the 3'-hydroxyl group necessary to form the next phosphodiester bond.[13] Examples include Zidovudine (AZT) and Tenofovir.

-

Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): Unlike NRTIs, NNRTIs are not nucleotide analogs and do not require intracellular phosphorylation. They bind to an allosteric hydrophobic pocket on the reverse transcriptase enzyme, located away from the active site.[12] This binding induces a conformational change in the enzyme that distorts the active site, thereby inhibiting its function non-competitively.[14] Examples include Nevirapine and Efavirenz.

Quantitative Data on Inhibitor Potency

The efficacy of antiviral compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). IC50 refers to the concentration of a drug that is required for 50% inhibition of a specific target (e.g., an enzyme) in vitro, while EC50 refers to the concentration required for 50% of the maximum effect in a cell-based or whole-organism assay.

| Inhibitor Class | Drug Example | Specific Target | Potency (EC50 / IC50) | Virus Strain |

| Entry Inhibitors | ||||

| CCR5 Antagonist | Maraviroc | CCR5 Co-receptor | EC50: ~1.9 nM | HIV-1 BaL (R5-tropic) |

| Fusion Inhibitor | Enfuvirtide (T-20) | gp41 Heptad Repeat 1 (HR1) | EC50: ~3.4 ng/mL (~0.76 nM) | HIV-1 IIIB (X4-tropic) |

| Attachment Inhibitor | Fostemsavir (BMS-663068) | gp120 | EC50: ~1.6 - 6.4 nM | Various Subtypes |

| RT Inhibitors | ||||

| NRTI | Zidovudine (AZT) | Reverse Transcriptase | EC50: ~0.003 - 0.03 µM | HIV-1 (various) |

| NRTI | Tenofovir Disoproxil Fumarate (TDF) | Reverse Transcriptase | EC50: ~0.02 µM | HIV-1 IIIB |

| NNRTI | Nevirapine | Reverse Transcriptase (Allosteric Site) | IC50: ~0.1 µM | HIV-1 RT (wild-type) |

| NNRTI | Efavirenz | Reverse Transcriptase (Allosteric Site) | IC50: ~2.5 - 10 nM | HIV-1 RT (wild-type) |

Note: Potency values can vary significantly based on the specific assay, cell type, and viral strain used.

Key Experimental Protocols

Evaluating the efficacy of HIV-1 inhibitors requires robust and standardized assays. Below are outlines of common protocols.

Protocol: Single-Round Infectivity Assay (TZM-bl HeLa Cell Assay)

This assay is widely used to measure the ability of an inhibitor to block viral entry and replication in a single cycle. The TZM-bl cell line is engineered to express CD4, CCR5, and CXCR4, and contains integrated copies of the luciferase and β-galactosidase genes under the control of the HIV-1 LTR promoter.

Objective: To determine the EC50 of an inhibitor against HIV-1 entry.

Methodology:

-

Cell Seeding: Plate TZM-bl cells in a 96-well microplate at a density of 1 x 10^4 cells per well and incubate overnight at 37°C, 5% CO2.

-

Compound Preparation: Prepare serial dilutions of the test inhibitor in cell culture medium.

-

Virus Preparation: Dilute a stock of HIV-1 pseudovirus or infectious molecular clone to a concentration that yields a strong signal (e.g., 100,000 relative light units) in the absence of any inhibitor.

-

Infection: Remove the culture medium from the cells. Add the prepared inhibitor dilutions to the wells, followed immediately by the diluted virus. Include "virus only" (no inhibitor) and "cells only" (no virus) controls.

-

Incubation: Incubate the plates for 48 hours at 37°C, 5% CO2.

-

Lysis and Luminescence Reading: After incubation, remove the supernatant. Lyse the cells using a luciferase lysis buffer. Transfer the cell lysate to an opaque 96-well plate.

-

Data Acquisition: Add a luciferase assay substrate to the lysates and immediately measure the luminescence using a plate reader.

-

Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the "virus only" control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.

Protocol: HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This is a cell-free, biochemical assay to directly measure the inhibition of the RT enzyme.

Objective: To determine the IC50 of a compound against purified HIV-1 RT.

Methodology:

-

Reaction Mix Preparation: Prepare a master mix containing reaction buffer (e.g., Tris-HCl, KCl, MgCl2), a poly(A) RNA template, an oligo(dT) primer, and dNTPs, including radiolabeled or fluorescently labeled dTTP.

-

Inhibitor Preparation: Prepare serial dilutions of the test inhibitor.

-

Enzyme Reaction: In a 96-well plate, add the inhibitor dilutions, followed by a standardized amount of purified recombinant HIV-1 RT enzyme.

-

Initiation and Incubation: Initiate the reaction by adding the reaction master mix. Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Termination: Stop the reaction by adding a strong chelating agent like EDTA.

-

Product Capture: Transfer the reaction mixture to a filter plate (e.g., DEAE filtermat) that captures the newly synthesized, labeled DNA product. Wash the filter multiple times to remove unincorporated labeled nucleotides.

-

Quantification: Quantify the amount of captured product using a scintillation counter (for radiolabels) or a fluorescence reader.

-

Analysis: Calculate the percentage of RT activity inhibition for each inhibitor concentration relative to the "enzyme only" control. Determine the IC50 by plotting the data as described for the infectivity assay.

Caption: A generalized workflow for the discovery and development of HIV inhibitors.

Conclusion

Inhibitors targeting the early stages of HIV-1 replication, specifically viral entry and reverse transcription, have been instrumental in transforming HIV-1 infection from a fatal disease into a manageable chronic condition. The continued study of the molecular mechanisms of these early events, coupled with robust screening and evaluation protocols, is essential for the development of new agents with improved potency, better resistance profiles, and novel mechanisms of action. The technical framework presented here serves as a guide for researchers dedicated to this critical area of drug discovery.

References

- 1. HIV-1 Reverse Transcription | Springer Nature Experiments [experiments.springernature.com]

- 2. Visualization of Attachment and Pre-fusion steps of HIV-1- Oxford Instruments [andor.oxinst.com]

- 3. Molecular Mechanism of HIV-1 Entry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HIV-1 Entry and Membrane Fusion Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HIV - Wikipedia [en.wikipedia.org]

- 6. HIV-1 Reverse Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 7. How Entry Inhibitors Work – International Association of Providers of AIDS Care [iapac.org]

- 8. Entry inhibitor - Wikipedia [en.wikipedia.org]

- 9. HIV entry inhibitors: mechanisms of action and resistance pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Reverse-transcriptase inhibitor - Wikipedia [en.wikipedia.org]

- 12. HIV-1 RT Inhibitors with a Novel Mechanism of Action: NNRTIs that Compete with the Nucleotide Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. HIV Drugs Mode of Action | Immunopaedia [immunopaedia.org.za]

- 14. Mechanism of inhibition of HIV-1 reverse transcriptase by nonnucleoside inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for I-XW-053: An HIV-1 Capsid Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

I-XW-053 is an inhibitor of the Human Immunodeficiency Virus Type 1 (HIV-1) capsid protein (CA)[1][2][3]. It functions by blocking the interface between the N-terminal domains (NTD) of the capsid protein, a critical interaction for the formation of the viral capsid[1][2]. This document provides detailed protocols for a panel of in vitro assays to characterize the activity of this compound, including its inhibitory effect on capsid protein interactions, its antiviral efficacy in cell culture, and its potential cytotoxicity.

Mechanism of Action of this compound

This compound targets the protein-protein interaction between HIV-1 capsid monomers, specifically at the N-terminal domain (NTD-NTD) interface. This interaction is essential for the assembly of the viral capsid, a conical structure that encloses the viral genome and enzymes. By inhibiting the NTD-NTD interaction, this compound disrupts the formation of a stable viral core, which is a crucial step in the HIV-1 replication cycle. This disruption of capsid assembly ultimately leads to the suppression of viral replication[1][2][4].

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound based on the described in vitro assays.

| Parameter | Assay Type | Value | Reference |

| IC50 | HIV-189BZ167 Replication | 164.2 µM | [1][2] |

| EC50 | Single-Round HIV-1 Infection | User-defined | - |

| CC50 | MTT Cell Viability Assay | User-defined | - |

| Selectivity Index (SI) | (CC50 / EC50) | User-defined | - |

Experimental Protocols

HIV-1 Capsid NTD-NTD Interaction Assay (HTRF)

This assay quantifies the ability of this compound to inhibit the dimerization of the HIV-1 capsid N-terminal domain (CA-NTD) using Homogeneous Time-Resolved Fluorescence (HTRF) technology.

Workflow Diagram:

Caption: HTRF assay workflow for CA-NTD interaction.

Protocol:

-

Reagent Preparation:

-

Recombinantly express and purify HIV-1 CA-NTD with two different tags (e.g., GST-CA-NTD and His-CA-NTD).

-

Prepare a serial dilution of this compound in an appropriate assay buffer (e.g., PBS with 0.1% BSA).

-

Prepare HTRF detection reagents: anti-GST antibody conjugated to a donor fluorophore (e.g., Terbium cryptate) and an anti-His antibody conjugated to an acceptor fluorophore (e.g., d2)[1][2].

-

-

Assay Procedure:

-

In a 384-well low-volume microplate, add 2 µL of each this compound dilution.

-

Add 2 µL of a mixture of GST-CA-NTD and His-CA-NTD to each well.

-

Add 2 µL of the HTRF detection antibody mix.

-

Incubate the plate for 1-2 hours at room temperature, protected from light.

-

-

Data Acquisition and Analysis:

-

Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000.

-

Plot the HTRF ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Single-Round HIV-1 Infection Assay

This cell-based assay measures the antiviral activity of this compound by quantifying the inhibition of a single cycle of HIV-1 replication.

Workflow Diagram:

Caption: Workflow for a single-round HIV-1 infection assay.

Protocol:

-

Cell and Virus Preparation:

-

Seed target cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a luciferase reporter gene under the control of the HIV-1 LTR) in a 96-well plate.

-

Produce single-round infectious HIV-1 particles pseudotyped with an envelope protein such as VSV-G and containing a reporter gene (e.g., luciferase or GFP)[5].

-

-

Assay Procedure:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the culture medium from the seeded cells and add the this compound dilutions.

-

Add a pre-titered amount of the single-round infectious virus to each well.

-

Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.

-

-

Data Acquisition and Analysis:

-

Lyse the cells and measure the reporter gene activity (e.g., luciferase activity using a luminometer).

-

Plot the reporter signal against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the 50% effective concentration (EC50).

-

Cell Viability (MTT) Assay

This assay is used to determine the cytotoxicity of this compound on the host cells used in the antiviral assays.

Protocol:

-

Cell Seeding:

-

Seed the same target cells used in the infection assay (e.g., TZM-bl) in a 96-well plate at the same density.

-

-

Compound Treatment:

-

Treat the cells with the same serial dilutions of this compound used in the antiviral assay.

-

Include wells with untreated cells (cell control) and wells with medium only (blank control).

-

Incubate the plate for the same duration as the antiviral assay (48-72 hours).

-

-

MTT Assay Procedure:

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the 50% cytotoxic concentration (CC50).

-

Conclusion

The protocols outlined in this document provide a comprehensive framework for the in vitro characterization of this compound. By determining its IC50 in a biochemical assay, its EC50 in a cell-based antiviral assay, and its CC50 for cytotoxicity, researchers can effectively evaluate the potency and therapeutic window of this HIV-1 capsid inhibitor. These assays are fundamental for the preclinical development of novel antiretroviral agents targeting HIV-1 capsid assembly.

References

- 1. resources.revvity.com [resources.revvity.com]

- 2. resources.revvity.com [resources.revvity.com]

- 3. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HIV-1 capsid inhibitors as antiretroviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New Approaches for Quantitating the Inhibition of HIV-1 Replication by Antiviral Drugs in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Screening for Antiviral Activity: MTT Assay | Springer Nature Experiments [experiments.springernature.com]

- 7. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

Application Notes and Protocols for I-XW-053 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

I-XW-053 is a small molecule inhibitor of Tankyrase (TNKS) enzymes, TNKS1 and TNKS2. These enzymes are members of the poly(ADP-ribose) polymerase (PARP) family and play a crucial role in regulating the Wnt/β-catenin signaling pathway.[1] By inhibiting Tankyrase, this compound prevents the PARsylation-dependent degradation of Axin, a key scaffolding protein in the β-catenin destruction complex.[2][3] This stabilization of Axin leads to the subsequent degradation of β-catenin, thereby suppressing the transcription of Wnt target genes. Aberrant activation of the Wnt/β-catenin pathway is implicated in the development and progression of various cancers, making Tankyrase inhibitors like this compound promising therapeutic agents.[1][4]

These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing its biological activity and elucidating its mechanism of action.

Mechanism of Action: Wnt/β-catenin Signaling Pathway

The canonical Wnt/β-catenin signaling pathway is tightly regulated to control cellular processes such as proliferation, differentiation, and migration. In the absence of a Wnt ligand, a destruction complex composed of Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase 1 (CK1) phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. This keeps cytoplasmic β-catenin levels low.

Upon Wnt binding to its receptor Frizzled (FZD) and co-receptor LRP5/6, the destruction complex is inactivated. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it acts as a transcriptional co-activator with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) to promote the expression of target genes involved in cell proliferation and survival.

Tankyrase (TNKS) promotes the degradation of Axin, a rate-limiting component of the destruction complex.[3] By inhibiting TNKS, this compound stabilizes Axin, thereby enhancing the degradation of β-catenin and inhibiting Wnt/β-catenin signaling.[2]

Quantitative Data

While specific IC50 values for this compound are not widely published in publicly available literature, data from related tankyrase inhibitors can provide a starting point for determining effective concentrations in cell culture experiments. It is crucial to perform dose-response studies to determine the optimal concentration for each cell line and experimental condition.

| Compound | Cell Line | Assay | IC50 / Effective Concentration | Reference |

| G007-LK | Various Cancer Cell Lines | Proliferation/Viability | GI25 < 1 µM in sensitive lines | [4] |

| XAV939 | Hepatocellular Carcinoma (HCC) Cell Lines | TOPflash Reporter Assay | 1-10 µM | [1] |

| WXL-8 | Hepatocellular Carcinoma (HCC) Cell Lines | TOPflash Reporter Assay | 1-10 µM | [1] |

Note: The table above provides data for structurally related tankyrase inhibitors. Researchers should perform their own dose-response experiments to determine the specific IC50 of this compound in their cell lines of interest.

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation and storage of the this compound stock solution are critical for obtaining reproducible results.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 400 g/mol , dissolve 4 mg of the compound in 1 mL of DMSO.

-

Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., 37°C for 5-10 minutes) may be necessary to aid dissolution.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage. When stored properly, the stock solution should be stable for several months.[5]

Cell Viability/Cytotoxicity Assay

This protocol describes a general method to assess the effect of this compound on cell viability using a tetrazolium-based assay such as MTT or XTT.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution (10 mM in DMSO)

-

MTT or XTT assay kit

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow the cells to attach.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in complete culture medium. A common starting range is from 0.01 µM to 100 µM.

-

Include a vehicle control (DMSO) at the same final concentration as the highest concentration of this compound.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

-

-

Incubation:

-

Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

-

Viability Measurement (XTT Assay Example):

-

Prepare the XTT labeling mixture according to the manufacturer's instructions.

-

Add 50 µL of the XTT labeling mixture to each well.

-

Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, or until a color change is apparent.

-

Measure the absorbance of the samples in a microplate reader at 450-500 nm with a reference wavelength of 650 nm.

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

-

Western Blot Analysis of Axin1 Stabilization

This protocol is designed to detect the stabilization of Axin1 protein levels following treatment with this compound.

Materials:

-

Cells of interest

-

6-well cell culture plates

-

This compound stock solution (10 mM in DMSO)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Axin1, anti-β-catenin, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and allow them to reach 70-80% confluency.

-

Treat the cells with the desired concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 24 hours).

-

Wash the cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.

-

Transfer the cell lysates to pre-chilled microcentrifuge tubes.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (protein extract) to a new tube.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

Normalize the protein concentrations with lysis buffer.

-

Add Laemmli sample buffer to each lysate to a final concentration of 1x and boil at 95-100°C for 5 minutes.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

Run the gel until the dye front reaches the bottom.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-Axin1) diluted in blocking buffer overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection:

-

Add the chemiluminescent substrate to the membrane according to the manufacturer's instructions.

-

Capture the signal using an imaging system.

-

For a loading control, the membrane can be stripped and re-probed with an antibody against a housekeeping protein such as GAPDH or β-actin.

-

Troubleshooting

| Problem | Possible Cause | Solution |

| Compound Precipitation in Media | Poor solubility of this compound. Final DMSO concentration is too high. | Prepare a fresh stock solution. Ensure the final DMSO concentration in the culture medium is ≤ 0.5%.[5] Pre-warm the media before adding the compound. |

| Inconsistent Results in Viability Assays | Uneven cell seeding. Edge effects in the 96-well plate. Compound instability in media. | Ensure a single-cell suspension before seeding. Avoid using the outer wells of the plate. Prepare fresh dilutions of the compound for each experiment. |

| No or Weak Signal in Western Blot | Insufficient protein loading. Ineffective antibody. Suboptimal transfer. | Increase the amount of protein loaded. Use a new or validated antibody. Optimize transfer time and voltage. |

| High Background in Western Blot | Insufficient blocking. Antibody concentration too high. Inadequate washing. | Increase blocking time or try a different blocking agent. Titrate the primary and secondary antibodies. Increase the number and duration of washes. |

Conclusion

This compound is a valuable tool for studying the Wnt/β-catenin signaling pathway and for investigating its role in cancer and other diseases. The protocols provided in these application notes offer a framework for utilizing this compound in cell culture experiments. It is essential for researchers to optimize these protocols for their specific cell lines and experimental goals to ensure reliable and reproducible data. Further investigation into the specific cellular effects and potential therapeutic applications of this compound is warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Regulation of Wnt/β‐catenin signalling by tankyrase‐dependent poly(ADP‐ribosyl)ation and scaffolding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]

Application Note: I-XW-053 Surface Plasmon Resonance Assay

Introduction

I-XW-053 is a small molecule inhibitor of tankyrase 1 and 2 (TNKS1/2), enzymes belonging to the poly(ADP-ribose) polymerase (PARP) family.[1][2] Tankyrases play a crucial role in various cellular processes, most notably in the regulation of the Wnt/β-catenin signaling pathway.[1][3][4] They do so by targeting Axin, a key scaffold protein in the β-catenin destruction complex, for poly(ADP-ribosyl)ation (PARsylation), which subsequently leads to its ubiquitination and proteasomal degradation.[5][6][7] By inhibiting tankyrase activity, this compound is expected to stabilize Axin levels, thereby promoting the degradation of β-catenin and downregulating Wnt signaling.[2][8] Aberrant Wnt signaling is implicated in the development and progression of various cancers, making tankyrase inhibitors like this compound promising therapeutic candidates.[2][9]